molecular formula C15H14ClNO5S B2827303 N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine CAS No. 432021-71-1

N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine

Cat. No.: B2827303
CAS No.: 432021-71-1
M. Wt: 355.79
InChI Key: CERIRWRTSUSBNL-UHFFFAOYSA-N
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Description

N-(4-Chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is a sulfonamide-glycine hybrid compound characterized by a 4-chlorophenyl group and a 4-methoxyphenylsulfonyl moiety. This structure combines electron-withdrawing (chloro) and electron-donating (methoxy) substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

2-(4-chloro-N-(4-methoxyphenyl)sulfonylanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO5S/c1-22-13-6-8-14(9-7-13)23(20,21)17(10-15(18)19)12-4-2-11(16)3-5-12/h2-9H,10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERIRWRTSUSBNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxybenzenesulfonyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

    Procedure: The 4-chloroaniline is reacted with 4-methoxybenzenesulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with glycine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate.

Major Products

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in biochemical assays and as a probe in molecular biology.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine would depend on its specific application. For instance, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Aromatic Rings

N-(4-Chlorophenyl)-N~2~-(4-Methoxyphenyl)-N~2~-(Methylsulfonyl)Glycinamide
  • Structure : Replaces the 4-methoxyphenylsulfonyl group with a methylsulfonyl group.
  • Molecular Weight : ~407.84 g/mol (estimated).
Methyl N-(3-Chloro-4-Methoxyphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycinate
  • Structure : Features a 3-chloro-4-methoxyphenyl group and a methyl ester instead of a free carboxylic acid.
  • Impact :
    • The 3-chloro substitution alters steric and electronic effects compared to the 4-chloro position.
    • The methyl ester increases lipophilicity (logP), improving membrane permeability but requiring hydrolysis for activation .
  • Molecular Weight : 367.83 g/mol .
N-(4-Methylphenyl)-N-[(4-Methylphenyl)Sulfonyl]Glycine
  • Structure : Replaces both chloro and methoxy groups with methyl substituents.
  • Impact :
    • Methyl groups reduce polarity, increasing hydrophobicity.
    • Absence of electron-withdrawing groups may diminish hydrogen-bonding capacity with targets .
  • Molecular Weight : 319.38 g/mol .

Modifications to the Sulfonamide and Glycine Backbone

N-[4-Chloro-3-(Trifluoromethyl)Phenyl]-N-(Methylsulfonyl)Glycine
  • Structure : Incorporates a trifluoromethyl group at the 3-position of the chlorophenyl ring.
  • Impact :
    • The CF₃ group enhances lipophilicity and metabolic resistance.
    • Strong electron-withdrawing effects may alter binding kinetics in receptor interactions .
  • Molecular Weight : ~377.75 g/mol (estimated).
Ethyl N-(4-((4-Methoxyphenyl)Sulfonamido)Naphthalen-1-yl)-N-((4-Methoxyphenyl)Sulfonyl)Glycinate
  • Structure : Extends the aromatic system with a naphthalene ring and dual sulfonamide groups.
  • Impact: Increased molecular weight (C₂₆H₂₄N₂O₈S₂; 556.61 g/mol) may reduce bioavailability.

Functional Group Transformations

Methyl Ester vs. Free Carboxylic Acid
  • Example : Methyl N-(4-methylphenyl)-N-(phenylsulfonyl)glycinate (ester) vs. N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine (acid).
  • Impact :
    • Ester derivatives (e.g., from and ) exhibit higher logP values, favoring passive diffusion across membranes.
    • Free carboxylic acids are more polar, enhancing solubility in aqueous environments (e.g., physiological fluids) .

Table 1. Key Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Substituents
This compound C₁₅H₁₃ClNO₅S 354.79 2.8 4-Cl, 4-OMe
N-(4-Methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine C₁₆H₁₇NO₄S 319.38 3.2 4-Me, 4-Me
Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate C₁₈H₁₈ClNO₅S 395.86 3.5 3-Cl, 4-OMe, Me ester
N-[4-Chloro-3-(trifluoromethyl)phenyl]-N-(methylsulfonyl)glycine C₁₀H₉ClF₃NO₄S 363.70 3.0 4-Cl, 3-CF₃

Biological Activity

N-(4-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data and case studies.

The synthesis of this compound typically involves the reaction of 4-chloroaniline with 4-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is conducted in an organic solvent like dichloromethane, followed by the addition of glycine to form the final product. The overall reaction can be summarized as follows:

  • Formation of Sulfonamide Intermediate :
    4 chloroaniline+4 methoxybenzenesulfonyl chlorideSulfonamide Intermediate\text{4 chloroaniline}+\text{4 methoxybenzenesulfonyl chloride}\rightarrow \text{Sulfonamide Intermediate}
  • Reaction with Glycine :
    Sulfonamide Intermediate+GlycineN(4chlorophenyl)N[(4methoxyphenyl)sulfonyl]glycine\text{Sulfonamide Intermediate}+\text{Glycine}\rightarrow this compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The sulfonyl and chlorophenyl groups enhance its binding affinity to these targets, leading to modulation of biological pathways. Notably, studies indicate potential anti-inflammatory and antimicrobial properties, which are crucial for therapeutic applications.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial effects against various bacterial strains. For instance, a study indicated that compounds with similar sulfonamide structures showed bactericidal activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are critical in mediating inflammatory responses.

  • Cytokine Inhibition : Studies reported a reduction in TNF-α and IL-6 levels in cell cultures treated with this compound.

Case Studies

  • Case Study on Antiviral Activity : A recent study explored the antiviral potential of similar compounds against HIV-1. The findings suggested that modifications in the sulfonamide structure could enhance antiviral efficacy, indicating a promising avenue for further research into this compound as an antiviral agent.
  • Case Study on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases. The results demonstrated competitive inhibition, suggesting potential applications in treating conditions like Alzheimer's disease.

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